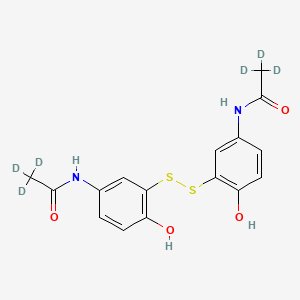

3'-Mercaptoacetaminophen-d6 Disulfide

Description

3'-Mercaptoacetaminophen-d6 Disulfide (CAS 1330165-42-8) is a deuterated disulfide derivative of acetaminophen, primarily utilized as a stable isotope-labeled reference standard in analytical chemistry and pharmacokinetic studies. Its molecular formula is C₁₆H₁₀D₆N₂O₄S₂, with a molecular weight of 370.48 g/mol . The compound features six deuterium atoms incorporated into its structure, enhancing its utility in mass spectrometry by minimizing interference from endogenous metabolites. The disulfide bond (-S-S-) distinguishes it from thiol-containing analogs, conferring greater oxidative stability compared to free mercapto derivatives .

Properties

IUPAC Name |

2,2,2-trideuterio-N-[4-hydroxy-3-[[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]disulfanyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-9(19)17-11-3-5-13(21)15(7-11)23-24-16-8-12(18-10(2)20)4-6-14(16)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYJNUFUOUFMRJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)NC(=O)C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857973 | |

| Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]di(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330165-42-8 | |

| Record name | N,N'-[Disulfanediylbis(4-hydroxy-3,1-phenylene)]di(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Mercaptoacetaminophen-d6 Disulfide involves the deuteration of 3’-MercaptoacetaminophenThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: Industrial production of 3’-Mercaptoacetaminophen-d6 Disulfide follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and consistency. The compound is produced in flexible batch sizes to meet the varying needs of global customers.

Chemical Reactions Analysis

Types of Reactions: 3’-Mercaptoacetaminophen-d6 Disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and properties under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of 3’-Mercaptoacetaminophen-d6 Disulfide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction being performed. For example, oxidation reactions may require the presence of an oxidizing agent such as hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the reactions of 3’-Mercaptoacetaminophen-d6 Disulfide depend on the specific reaction conditions. For instance, oxidation reactions may yield disulfide derivatives, while reduction reactions may produce thiol-containing compounds.

Scientific Research Applications

3’-Mercaptoacetaminophen-d6 Disulfide has a wide range of scientific research applications. In chemistry, it is used as a chemical reference for identification and analysis. In biology, it is employed in metabolic research to study metabolic pathways in vivo. In medicine, it is used for imaging, diagnosis, and newborn screening. Additionally, the compound is utilized in environmental research to study the impact of various substances on the environment .

Mechanism of Action

The mechanism of action of 3’-Mercaptoacetaminophen-d6 Disulfide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in various biochemical reactions, such as oxidation and reduction, which influence cellular processes. The deuterium atoms in the compound may also affect its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Deuterated Acetaminophen Derivatives

The following table compares key parameters of 3'-Mercaptoacetaminophen-d6 Disulfide with other deuterated acetaminophen impurities:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Deuterium Count | Key Functional Groups | Application |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₀D₆N₂O₄S₂ | 370.48 | 6 | Disulfide, Acetamide | Isotopic tracer for sulfur metabolism |

| 3-Hydroxyacetaminophen-d3 | C₈H₆D₃NO₃ | 170.18 | 3 | Hydroxyl, Acetamide | Study of oxidative metabolites |

| 3-Methoxy Acetaminophen-d3 | C₉H₈D₃NO₃ | 184.21 | 3 | Methoxy, Acetamide | Analysis of O-methylation pathways |

Key Observations :

- Deuterium Content: The target compound has twice the deuterium count of 3-Hydroxyacetaminophen-d3 and 3-Methoxy Acetaminophen-d3, improving isotopic distinction in mass spectrometry .

- Functional Groups: Unlike hydroxyl or methoxy derivatives, the disulfide group in this compound enables studies on sulfur-based metabolic pathways, such as glutathione conjugation .

- Molecular Weight: The dimeric disulfide structure contributes to its higher molecular weight compared to monomeric analogs .

Other Mercapto-Containing Compounds

The table below contrasts this compound with non-acetaminophen mercapto derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Application |

|---|---|---|---|---|

| This compound | C₁₆H₁₀D₆N₂O₄S₂ | 370.48 | Disulfide, Acetamide | Acetaminophen metabolite tracking |

| 2-Mercapto-4,5,6,7-d4-benzimidazole | C₇H₅D₄N₂S | 157.22 (estimated) | Thiol, Benzimidazole | Antiviral drug intermediates |

| 2-Mercaptobenzoic Acid | C₇H₆O₂S | 154.18 | Thiol, Carboxylic Acid | Metal chelation studies |

Key Observations :

- Structural Diversity: While this compound is acetaminophen-based, other mercapto compounds like benzimidazole or benzoic acid derivatives serve distinct roles in drug development or coordination chemistry .

- Stability : The disulfide bond in the target compound offers superior oxidative stability compared to thiol-containing analogs (e.g., 2-Mercaptobenzoic Acid), which are prone to dimerization or degradation .

- Deuterium Labeling: Both this compound and 2-Mercapto-d4-benzimidazole use deuterium to enhance analytical precision, but their parent structures dictate their metabolic relevance .

Biological Activity

3'-Mercaptoacetaminophen-d6 disulfide is a derivative of acetaminophen, characterized by the presence of a mercapto group and a disulfide linkage. Its molecular formula is . This compound has garnered attention in pharmacological research due to its potential biological activities, including antioxidant properties and interactions with various biological targets.

Structure

The structural formula of this compound can be represented as follows:

- Molecular Formula :

- IUPAC Name : this compound

- CAS Number : 1330165-42-8

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 368.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of this compound is primarily attributed to its ability to modulate redox states within cells. The disulfide bond can undergo reduction to release thiol groups, which can interact with reactive oxygen species (ROS), thereby exerting antioxidant effects . This mechanism is crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antioxidant Activity

Research has demonstrated that compounds containing thiol groups exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

In addition to antioxidant properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in certain cell lines . This property could make it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Case Study on Antioxidant Activity : A study conducted on the effects of various thiol-containing compounds, including this compound, revealed that it significantly reduced lipid peroxidation levels in cultured neuronal cells exposed to oxidative stress. The results indicated a protective effect against cell death, highlighting its potential as a neuroprotective agent.

- Inflammation Modulation Study : Another research project investigated the impact of this compound on macrophage activation. The findings showed that treatment with this compound resulted in decreased expression of inflammatory markers, suggesting its role in modulating immune responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| Acetaminophen | No thiol or disulfide | Analgesic and antipyretic |

| Mercaptoacetaminophen | Contains thiol group | Antioxidant and potential anti-inflammatory |

| 3'-Mercaptoacetaminophen-d6 | Contains deuterated acetyl group | Enhanced stability and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.